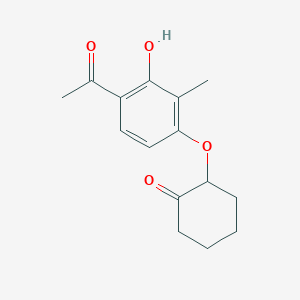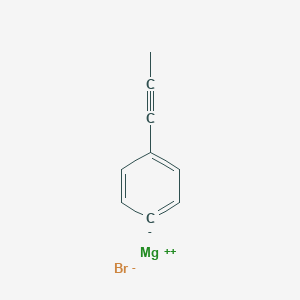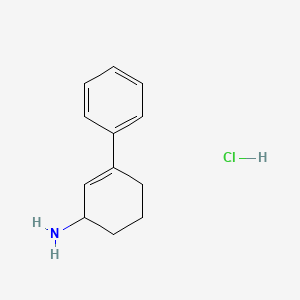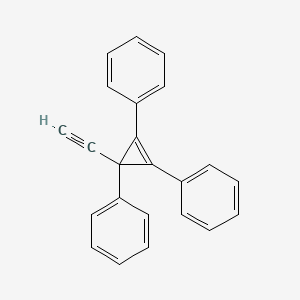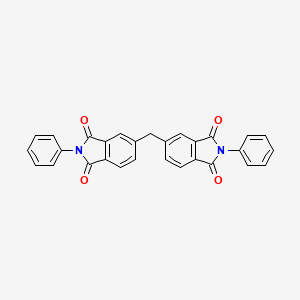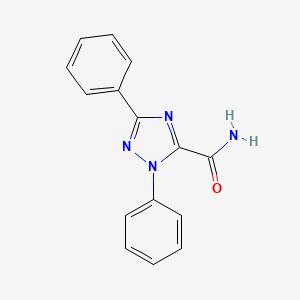![molecular formula C27H31F3N2O B14313523 Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- CAS No. 113743-12-7](/img/structure/B14313523.png)
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a complex organic compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a nonyl group at position 5 and a 4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method for synthesizing pyrimidine derivatives is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and environmentally friendly, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-throughput screening, and the use of advanced catalytic systems to achieve high yields and purity. The specific methods used for the industrial production of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the pyrimidine ring or its substituents.
Common Reagents and Conditions
Common reagents used in the reactions of pyrimidine derivatives include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium (Pd) catalysts are often used in cross-coupling reactions like the Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives are widely studied for their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory properties.
Biology: The compound can be used in biological research to study its effects on cellular processes and molecular pathways.
Agriculture: Pyrimidine derivatives are explored for their potential as agrochemicals, including herbicides and fungicides.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways . For example, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- include other pyrimidine derivatives with different substituents. Some examples are:
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- Triazole-pyrimidine hybrids
Uniqueness
The uniqueness of pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and bioactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
113743-12-7 |
|---|---|
Molecular Formula |
C27H31F3N2O |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]pyrimidine |
InChI |
InChI=1S/C27H31F3N2O/c1-2-3-4-5-6-7-8-9-22-18-31-26(32-19-22)23-12-16-25(17-13-23)33-20-21-10-14-24(15-11-21)27(28,29)30/h10-19H,2-9,20H2,1H3 |
InChI Key |
SKTIMQTWOFKSDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
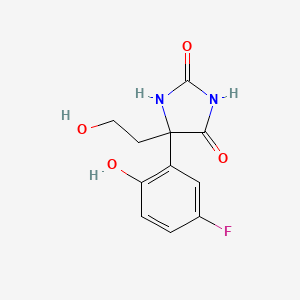
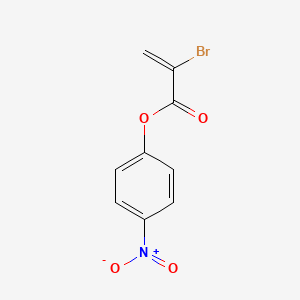
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
